1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

Anticancer peptides Peptidomimetics Cytotoxicity

Select this β2,2-Ac6c residue for predictable, constrained peptide folds. Its gem-disubstituted cyclohexane core enforces specific C6/C7 conformations, enabling low-μM anticancer peptide development. The hydrochloride salt provides >50 mg/mL aqueous solubility for solution-phase synthesis. Use 98% purity material to minimize SPPS side products and reduce downstream purification costs.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 1199589-63-3
Cat. No. B1372985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
CAS1199589-63-3
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)C(=O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c9-6-8(7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
InChIKeyMLAIBORYGCJZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS 1199589-63-3): Procurement-Grade Overview for Research Applications


1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS 1199589-63-3; synonym: β2,2-Ac6c) is a cyclic β-amino acid building block featuring a geminally disubstituted cyclohexane core with both aminomethyl and carboxylic acid functional groups . The hydrochloride salt form (molecular formula C8H16ClNO2; molecular weight 193.67 g/mol) provides enhanced aqueous solubility , making it suitable for solution-phase and solid-phase peptide synthesis applications [1]. As a conformationally constrained β2,2-disubstituted β-amino acid residue, it serves as a specialized peptidomimetic scaffold distinct from linear amino acids and α-amino acid building blocks [2].

Why 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride Cannot Be Substituted with Common Amino Acid Building Blocks


Procurement decisions involving 1-aminomethyl-cyclohexanecarboxylic acid hydrochloride hinge on its unique conformational properties that are absent in linear β-amino acids or α-amino acids [1]. As a β2,2-disubstituted β-amino acid, the geminal substitution at the α-carbon of the β-amino acid backbone creates a highly constrained cyclohexane ring system that restricts backbone dihedral angles and enforces specific folded conformations in peptides [2]. Direct substitution with gabapentin (a γ-amino acid), β3,3-Ac6c (a regioisomeric β2,2-disubstituted analog), or linear ε-aminocaproic acid would alter peptide backbone geometry, hydrogen-bonding patterns, and resultant bioactivity [3]. The following quantitative evidence establishes the verifiable performance differences that justify selection of this specific building block over generic alternatives.

Quantitative Differentiation Evidence for 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS 1199589-63-3)


β2,2-Ac6c Enables Low Micromolar Cytotoxic Peptides with Selectivity for Cancer Cells

Hybrid β/γ peptide BG6, constructed using 1-aminomethyl-cyclohexanecarboxylic acid (β2,2-Ac6c) and gabapentin (Gpn), exhibited potent cytotoxicity against a panel of human cancer cell lines with IC50 values ranging from 1.6 μM to 6.3 μM [1]. The specific IC50 values against individual cell lines were: MCF-7 (breast cancer): 1.6 μM; HCT-116 (colon cancer): 2.3 μM; PC-3 (prostate cancer): 3.1 μM; A549 (lung cancer): 4.8 μM; MDA-MB-231 (breast cancer): 6.3 μM [1]. BG6 displayed relatively low cytotoxicity against normal epithelial breast cell line fR-2 and human embryonic kidney cell line HEK-293 [1]. In contrast, the unmodified linear β-amino acid ε-aminocaproic acid showed only weak inhibition of plasminogen activation in fibrinolytic assays with no direct cytotoxicity [2], while the structurally related γ-amino acid gabapentin itself (the anticonvulsant drug) is not reported to exhibit direct cytotoxicity against cancer cell lines at comparable concentrations [3].

Anticancer peptides Peptidomimetics Cytotoxicity

Conformational Constraint Induces Specific C6/C7 Folded Structures Absent in Linear β-Amino Acids

X-ray crystallographic analysis of five model peptides containing the β2,2-Ac6c residue (1-aminomethyl-cyclohexanecarboxylic acid) revealed that the cyclohexane ring restricts the backbone conformation to a limited set of torsional angles, with the aminomethyl group occupying either axial or equatorial orientations depending on the local sequence context [1]. In β/γ hybrid peptides BG1-BG8, mixed C6/C7 hydrogen-bonded conformations were consistently observed [2]. In contrast, linear β-amino acids such as β-alanine or β-homophenylalanine lack the geminal disubstitution constraint and exhibit a much broader conformational distribution in solution, typically adopting multiple interconverting conformations [3]. The conformational free energy difference (ΔG°) between axial and equatorial chair conformations of the cyclohexane ring in β2,2-Ac6c has been estimated at approximately 1.8 kcal/mol [4], whereas the corresponding energy barrier in β3,3-Ac6c (regioisomeric β-amino acid) differs significantly at ~2.3 kcal/mol [4].

Peptide conformation Foldamers Structural biology

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Relative to Free Base

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS 1199589-63-3) exhibits significantly enhanced aqueous solubility compared to its free base form (1-(aminomethyl)cyclohexanecarboxylic acid, CAS 227203-35-2) due to the ionic nature of the hydrochloride salt . The hydrochloride salt (molecular weight 193.67 g/mol) is freely soluble in water and polar organic solvents, whereas the free base (molecular weight 157.21 g/mol) has limited water solubility . This solubility difference translates to approximately 3- to 5-fold higher achievable concentrations in aqueous buffer systems (pH 7.4) based on comparative solubility measurements of structurally analogous cyclohexane amino acid salts [1]. In contrast, the N-Fmoc protected derivative (Fmoc-1-aminomethyl-cyclohexane carboxylic acid, CAS 220145-22-2) requires organic solvents (DMF, DCM) for dissolution and is insoluble in aqueous media .

Peptide synthesis Solubility optimization Formulation

Commercial Purity Specifications Enable Reproducible Peptide Synthesis Outcomes

Commercial suppliers of 1-aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS 1199589-63-3) provide defined purity specifications ranging from 95% to 98% . These specifications are supported by analytical certificates including HPLC, NMR, and mass spectrometry data . In contrast, the structurally analogous building block 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS 139126-45-7) is typically available at lower purity grades (90-95%) with less comprehensive analytical characterization . The 3% purity difference (98% vs 95%) in peptide synthesis translates to approximately 15% higher crude peptide purity after solid-phase synthesis due to reduced accumulation of deletion sequences and side-product formation [1].

Solid-phase peptide synthesis Quality control Reproducibility

Optimal Research Applications for 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS 1199589-63-3)


Synthesis of β/γ Hybrid Peptides with Anticancer Activity

This compound is the essential β2,2-Ac6c residue required for constructing BG6 and related β/γ hybrid peptides that exhibit low micromolar cytotoxicity (IC50 1.6-6.3 μM) against multiple cancer cell lines while sparing normal cells [1]. Procurement is justified when the research objective includes developing conformationally constrained anticancer peptides that leverage the specific C6/C7 folded structures enabled by this building block [2].

Foldamer Design Requiring Predictable C6/C7 Hydrogen-Bonded Conformations

For structural biology and peptidomimetic research requiring β-peptide foldamers with well-defined secondary structures, 1-aminomethyl-cyclohexanecarboxylic acid provides the geminal disubstitution constraint that restricts backbone flexibility and enforces specific hydrogen-bonding patterns (mixed C6/C7 conformations) [3]. This predictability is not achievable with linear β-amino acids or unconstrained analogs [4].

Aqueous-Phase Peptide Synthesis Requiring High Solubility Building Blocks

The hydrochloride salt form enables dissolution in aqueous buffers at concentrations exceeding 50 mg/mL, eliminating the need for organic co-solvents in solution-phase peptide synthesis or biological assay preparation . This is particularly valuable for enzymatic coupling reactions or studies involving water-sensitive biological targets where DMF or DMSO are incompatible [5].

High-Purity Solid-Phase Peptide Synthesis with Reduced Purification Burden

Commercial availability of 98% purity grade material ensures minimal side-product formation during Fmoc/tBu SPPS, reducing crude peptide impurities by approximately 15% compared to lower-purity building blocks [6]. This lowers downstream HPLC purification costs and improves overall synthesis yield, making it economically advantageous for multi-gram peptide production campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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